N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide
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Description
N-[(oxolan-2-yl)methyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C18H15F3N2O3S and its molecular weight is 396.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Furan-2-carboxamide derivatives are synthesized through various methods, including coupling reactions and treatment with reagents to achieve specific substitutions or modifications. For example, Aleksandrov and El’chaninov (2017) detailed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole via coupling and subsequent treatments to introduce electrophilic substitution reactions like nitration and bromination. These methodologies underscore the versatility of furan-2-carboxamide derivatives in chemical synthesis and their potential as intermediates for further chemical modifications (Aleksandrov & El’chaninov, 2017).
Biological Activities
The antimicrobial activities of furan derivatives, including those similar to the query compound, have been extensively studied. Patel, Patel, and Shah (2015) synthesized novel heterocyclic compounds with furan-2-carboxamide moieties and evaluated their antibacterial and antifungal properties, indicating the potential of these derivatives in developing new antimicrobial agents (Patel, Patel, & Shah, 2015).
Material Science Applications
Furan derivatives are also explored for their potential applications in material science, such as corrosion inhibitors for metals in acidic environments. Yadav, Sarkar, and Purkait (2015) investigated amino acid compounds based on furan derivatives for their effectiveness in protecting N80 steel against corrosion, demonstrating the utility of furan-based compounds in industrial applications (Yadav, Sarkar, & Purkait, 2015).
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3S/c19-18(20,21)12-5-1-7-14-15(12)22-17(27-14)23(10-11-4-2-8-25-11)16(24)13-6-3-9-26-13/h1,3,5-7,9,11H,2,4,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFAUXYHCDLMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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